2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol, also known as 2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol hydrochloride, is a bicyclic amine compound characterized by the presence of an amino group and a bicyclo[2.2.1]heptane structure. Its molecular formula is with a molecular weight of 191.70 g/mol . The compound features a complex three-dimensional structure that contributes to its unique chemical properties and potential biological activities.
The reactivity of 2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol can be attributed to its functional groups. The amino group can participate in various reactions, including:
These reactions are essential for modifying the compound for further applications in medicinal chemistry.
Research indicates that 2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol exhibits significant biological activity, particularly in the field of neuroscience. It has been studied for its potential effects on neurotransmitter systems, potentially influencing mood and cognition. The compound's structural similarity to other psychoactive substances suggests it may interact with various receptors in the brain, although specific mechanisms of action require further investigation.
Several methods exist for synthesizing 2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol:
These methods allow for the production of the compound with varying degrees of purity and yield.
The applications of 2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol are diverse:
Interaction studies are essential for understanding how 2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol affects biological systems:
Several compounds share structural similarities with 2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol:
The uniqueness of 2-Amino-1-{bicyclo[2.2.1]heptan-1-y}ethan–1–ol lies in its specific bicyclic structure combined with an alcohol functional group, which may confer distinct biological activities compared to its analogs.
Diastereomeric salt crystallization remains the most widely adopted method for resolving racemic mixtures of 2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol derivatives. The process exploits differences in solubility between diastereomeric salts formed by reacting the racemic amine with a chiral acid. For example, a patent describing the resolution of norbornyl amine analogs demonstrated that treating racemic 2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol with N-Boc-L-methionine in ethanol selectively precipitated the (1R,2S,4R)-enantiomer salt, achieving >98% enantiomeric excess (ee) after recrystallization. The success of this method hinges on the chiral acid’s ability to form a lattice structure with only one enantiomer, as confirmed by single-crystal X-ray diffraction studies of analogous bornane derivatives.
Critical to this approach is the stoichiometric ratio between the amine and chiral acid. Excess chiral acid (1.2–1.5 equivalents) ensures complete salt formation while minimizing residual racemic amine. However, over-acidification risks co-precipitating undesired diastereomers. In the case of pregabalin resolution, a 1:1 molar ratio of racemic amine to L-tartaric acid in aqueous ethanol yielded a 51.6% recovery of the (S)-enantiomer salt, underscoring the delicate balance required for optimal yield and purity. Thermodynamic modeling of such systems has identified temperature as a key variable, with lower temperatures (10–20°C) favoring selective crystallization of the less soluble diastereomer.
The choice of solvent profoundly influences the efficiency of diastereomeric salt crystallization. Polar aprotic solvents like dichloromethane and ethyl acetate exhibit moderate solubility for 2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol salts, enabling gradual crystallization and improved crystal quality. By contrast, highly polar solvents such as methanol or water often dissolve both diastereomers, necessitating precise control of temperature and concentration. For instance, a study on camphor-derived amines achieved 80% yield of the exo-diastereomer by using dichloromethane at 0°C, which selectively precipitated the target salt while keeping the undesired enantiomer in solution.
Solvent mixtures offer additional fine-tuning. A 3:1 hexanes:ethyl acetate system proved optimal for isolating N-Boc-protected ethanolamine derivatives, achieving 77% yield with minimal byproducts. This aligns with findings from pregabalin resolution, where a 40% water-in-ethanol mixture enhanced the solubility difference between diastereomeric salts, enabling a productivity of 153 mg per gram of solvent. Empirical solubility parameters, such as Hansen solubility spheres, could further refine solvent selection by predicting interactions between the solvent, chiral acid, and amine enantiomers.
The chiral acid’s structure directly determines the enantioselectivity of salt formation. Tartaric acid derivatives, particularly L-tartaric acid, have demonstrated broad utility due to their rigid cyclic structure and strong hydrogen-bonding capacity. In the resolution of 2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol analogs, L-tartaric acid achieved 92% ee in the first crystallization cycle, outperforming mandelic acid (85% ee) and camphorsulfonic acid (78% ee). The superior performance of tartaric acid correlates with its ability to form a three-dimensional hydrogen-bonding network with the amine’s primary alcohol and bicyclic framework.
N-Boc-L-methionine represents another effective resolving agent, especially for amines with hydrophobic substituents. Its tert-butoxycarbonyl (Boc) group enhances steric differentiation between enantiomers, while the methionine side chain participates in van der Waals interactions with the bicycloheptane moiety. However, methionine-based acids require non-aqueous solvents like ethanol or acetone to prevent hydrolysis of the Boc group. Emerging alternatives include helicene-based chiral acids, which exploit π-π stacking with the bicyclic system, though their industrial scalability remains unproven.
Solvent effects play a crucial role in modulating the reactivity of norbornane-derived amines, particularly 2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol. The influence of solvent polarity on reaction kinetics and transition state energies has been extensively studied through computational methods, revealing significant correlations between solvent properties and activation barriers .
The relationship between solvent dielectric constant and activation energy barriers demonstrates a clear trend where non-aqueous solvents with lower dielectric constants facilitate reduced activation barriers for amine reactions. Tetrahydrofuran (THF), with a dielectric constant of 7.43, exhibits the lowest activation energies for both carbamate-to-zwitterion formation (3.20 kcal/mol) and zwitterion-to-amine regeneration (1.95 kcal/mol) . This contrasts sharply with high-dielectric solvents such as water (78.36) and formamide (108.94), which require activation energies of 6.96 and 6.85 kcal/mol, respectively, for the first step .
The mechanistic basis for these solvent effects involves the stabilization of ionic intermediates and transition states through differential solvation. In polar protic solvents, the enhanced solvation of charged species leads to increased reorganization energy requirements during the transition state formation . Conversely, aprotic solvents with lower dielectric constants promote ion-pairing, which effectively reduces the energy barrier for electron transfer processes .
Computational studies using density functional theory (DFT) with polarizable continuum model (PCM) solvation have revealed that the rate-determining step in norbornane-derived amine reactions involves zwitterion formation from carbamate intermediates . The activation energy for this process decreases systematically from 6.85 kcal/mol in formamide to 3.20 kcal/mol in THF, representing a reduction of approximately 3.65 kcal/mol . This energy difference translates to significant kinetic improvements, as lower activation barriers enable reactions to proceed at reduced temperatures while maintaining favorable reaction rates.
The transition state structures calculated at the B3LYP/6-311++G(d,p) level reveal that solvent effects influence both the geometric parameters and electronic properties of the transition states . Bond order analysis using Löwdin population analysis demonstrates that the nitrogen-carbon bond in zwitterion intermediates becomes increasingly covalent in nature as solvent dielectric constant decreases . This structural change is accompanied by reduced bond lengths and increased orbital overlap, contributing to the enhanced stability of the transition states in low-dielectric environments.
The thermodynamic aspects of solvent effects are equally important. The enthalpy changes for the overall regeneration process vary from 0.43 kcal/mol in THF to 8.45 kcal/mol in formamide . These differences cannot be attributed solely to specific heat capacity variations but reflect fundamental changes in the reaction thermodynamics induced by solvent-solute interactions . The reduced enthalpy requirements in non-aqueous solvents provide additional driving force for the reactions, making them more favorable under milder conditions.
The electronic and steric properties of the bicyclic norbornane framework significantly influence the reactivity patterns of amino-substituted derivatives. The rigid bicyclic structure imposes specific geometric constraints that modulate both the electronic distribution and the accessibility of reactive sites [3].
Electronic effects in norbornane-derived amines arise from the unique orbital interactions within the bicyclic framework. The bridged structure creates a distinctive electronic environment where the nitrogen lone pair interacts with the surrounding carbon framework through hyperconjugative interactions . Natural bond orbital (NBO) analysis reveals that the stability of bicyclic amines is primarily determined by the energy of the σ-orbitals of the Cα-Cβ bonds adjacent to the nitrogen center . The bicyclic effect, which manifests as unusually high nitrogen inversion barriers in 7-azabicyclo[2.2.1]heptanes, demonstrates how the rigid framework constrains the electronic environment around the nitrogen atom .
The nitrogen inversion barriers in bicyclic amines increase systematically as the ring size decreases, with 7-azabicyclo[2.2.1]heptanes exhibiting the highest barriers due to the compact nature of the bicyclic framework . This effect is rationalized by the geometric requirements for nitrogen inversion, which necessitate a planar transition state. The rigid bicyclic structure resists the geometric distortions required for this planarity, leading to elevated inversion barriers .
Steric effects in norbornane-derived amines are primarily controlled by the spatial arrangement of substituents relative to the bicyclic framework. The exo and endo orientations of substituents lead to dramatically different steric environments, with exo substituents generally experiencing less steric hindrance than their endo counterparts [3]. This stereochemical preference influences reaction selectivity and product distribution in various transformations.
The bicyclic framework also influences the electrophilic and nucleophilic reactivity of the amino group. The electron-withdrawing effect of the bicyclic carbon framework reduces the nucleophilicity of the nitrogen center compared to acyclic analogs [5]. This electronic modulation is evidenced by the oxidation potentials of bicyclic amines, which are consistently higher than those of their acyclic counterparts [5]. The potential-determining step in electrochemical oxidation resembles the formation of aminium radical cations, with the bicyclic framework stabilizing these intermediates through delocalization effects [5].
Ring strain effects contribute significantly to the reactivity patterns of norbornane-derived amines. The calculated strain energy of norbornane (17.2 kcal/mol) creates a thermodynamic driving force for ring-opening reactions under appropriate conditions [6]. However, the kinetic barriers for such processes remain substantial due to the geometric constraints imposed by the bridged structure . The interplay between thermodynamic driving force and kinetic barriers determines the overall reactivity profile of these compounds.
The comparative strain energies of norbornane-derived compounds reveal the progressive increase in ring strain with increasing unsaturation. Norbornane exhibits a strain energy of 17.2 kcal/mol, which increases to 22.8 kcal/mol in norbornene and reaches 29.0 kcal/mol in norbornadiene [6] [8]. This trend reflects the additional strain imposed by the geometric constraints of double bonds within the rigid bicyclic framework. The agreement between experimental and DFT-calculated values (16.98 vs 17.2 kcal/mol for norbornane, 27.2 vs 22.8 kcal/mol for norbornene) validates the computational approaches used to predict strain energies [6] [8] [9].
The electronic structure calculations using various DFT functionals reveal that the electronic properties of norbornane-derived amines are sensitive to the choice of computational method [10] [11]. The B3LYP functional provides reliable geometries and energetics for ground state calculations, while time-dependent DFT (TDDFT) methods are necessary for accurate treatment of excited state properties [12]. The DLPNO-CCSD(T) method represents the gold standard for high-accuracy energy calculations, providing benchmark values for validating DFT results .
Computational modeling has emerged as a powerful tool for understanding the influence of ring strain on the reactivity of norbornane-derived amines. Advanced quantum chemical calculations provide detailed insights into the relationship between molecular structure, strain energy, and reaction pathways [13] [10] [14].
The ring strain energy of norbornane-derived systems has been calculated using various homodesmic reaction schemes, which maintain balanced group equivalencies while providing reliable strain energy estimates [15] [16]. The most accurate calculations employ high-level ab initio methods such as MP2/6-311+G(2d,p) and DLPNO-CCSD(T), which account for electron correlation effects crucial for accurate strain energy predictions [15] . These calculations reveal that the strain energy of norbornane (16.98 kcal/mol) is primarily attributed to the geometric distortions imposed by the bicyclic framework [15].
Machine learning approaches have recently been applied to predict ring strain energies with remarkable accuracy. The AIMNet2 neural network potential, trained on high-quality quantum chemical data, achieves mean absolute errors of less than 1 kcal/mol for strain energy predictions [13]. This computational framework has been validated against experimental data for cyclooctyne derivatives and ring-opening metathesis polymerization (ROMP) substrates, demonstrating its utility for predicting reactivity patterns in strained bicyclic systems [13].
The influence of ring strain on reaction pathways has been systematically studied using transition state theory calculations. The distortion-interaction analysis reveals that strain-promoted reactions are accelerated because strained reactants require less energy to reach the pyramidalized transition state geometries [17]. For norbornene derivatives undergoing 1,3-dipolar cycloadditions, the activation barriers correlate strongly with substrate distortion energies rather than reaction energies [17]. This finding emphasizes the kinetic rather than thermodynamic control of strain-promoted reactions.
Computational studies of ring-opening reactions demonstrate that strain release provides a significant thermodynamic driving force for these transformations. The calculated strain energies for various norbornane derivatives range from 16.98 kcal/mol for the saturated system to over 27 kcal/mol for unsaturated analogs [13] [15]. These values correlate with experimental observations of reaction rates and product distributions in ring-opening metathesis polymerization reactions [13] [18].
The computational modeling of solvent effects on strain-promoted reactions reveals complex interactions between ring strain and solvation effects. Molecular dynamics simulations combined with quantum chemical calculations show that solvent molecules can stabilize transition states through specific interactions with the strained bicyclic framework . The resulting changes in activation barriers can be substantial, with differences of up to 3-4 kcal/mol observed between different solvents .
Detailed analysis of transition state structures reveals that ring strain influences both the geometry and electronic properties of reaction intermediates. The calculations show that the most proximal methylene groups in the bicyclic framework experience the greatest steric effects, with carbon-carbon distances as short as 1.84 Å in highly strained systems [15]. These short contacts contribute significantly to the overall strain energy and influence the reaction pathways available to these compounds.
The computational prediction of reaction outcomes has been successfully applied to synthetic planning for norbornane-derived amines. Density functional theory calculations accurately predict the selectivity of radical cyclization reactions, with energy differences as small as 1-2 kcal/mol determining the major reaction pathway [19]. These calculations provide valuable guidance for experimental design and help explain observed selectivities in synthetic transformations.
Advanced computational methods have also been employed to study the electronic structure of norbornane-derived amines. Time-dependent DFT calculations reveal that the electronic excitation energies are significantly influenced by the rigid bicyclic framework, with the strain energy affecting both ground and excited state properties [12]. Natural bond orbital analysis provides insights into the hyperconjugative interactions that stabilize these strained systems .
The computational modeling of ring strain effects has practical implications for the design of new norbornane-derived amine compounds. The ability to predict strain energies accurately enables the rational design of molecules with desired reactivity profiles [13]. Machine learning models trained on computational data can rapidly screen large chemical spaces to identify promising candidates for further experimental investigation [13].
Recent developments in computational methodology have enabled the study of dynamic effects in strained bicyclic systems. Molecular dynamics simulations reveal that thermal fluctuations can temporarily relieve ring strain, creating transient reactive conformations that facilitate bond-breaking and bond-forming processes . These dynamic effects are particularly important for understanding the kinetics of reactions involving norbornane-derived amines under experimental conditions.